molecular formula C7H12N2O B3080642 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 108905-82-4

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B3080642
CAS No.: 108905-82-4
M. Wt: 140.18 g/mol
InChI Key: XTDMIVDJHBYFPN-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound of interest in organic and medicinal chemistry research due to its pyrazole core structure. Pyrazole-containing scaffolds are a significant class of heterocycles that demonstrate a wide spectrum of biological activities, which have been extensively investigated for their potential in anticancer , anti-microbial , and anti-inflammatory applications. The specific stereochemistry of the ethanol substituent in this molecule may make it a valuable synthetic intermediate or a precursor in multicomponent reactions to construct more complex nitrogen-containing heterocyclic conjugates . Such conjugates are crucial in developing novel pharmacophores, as they can efficiently adhere to various enzymes and receptors through interactions like hydrogen bonding and π-stacking . Researchers utilize this and similar compounds in the synthesis of novel molecular entities, such as pyrazolothiazole-based pyridine conjugates, for in vitro and in silico biological activity studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDMIVDJHBYFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285127
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108905-82-4
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108905-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,1,5-Trimethyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1,5 Dimethyl 1h Pyrazol 4 Yl Ethanol and Analogues

Strategic Approaches to 1,5-Dimethyl-1H-pyrazole Ring Formation

The construction of the pyrazole (B372694) ring is the foundational step in the synthesis of the target molecule. The substitution pattern, specifically the 1,5-dimethyl configuration, is determined at this stage.

Cyclization and Condensation Reactions for Pyrazole Core Synthesis

The most prevalent and direct method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govrsc.org This approach, often referred to as the Knorr pyrazole synthesis, is highly efficient for producing the 1,5-dimethyl-1H-pyrazole core. rrbdavc.orghilarispublisher.com

The reaction involves the condensation of pentane-2,4-dione with methylhydrazine. The regioselectivity of this reaction is a critical consideration. The more nucleophilic nitrogen atom of methylhydrazine typically attacks one of the carbonyl carbons, initiating a sequence of condensation and dehydration steps that lead to the formation of the stable aromatic pyrazole ring. nih.gov The reaction is generally acid-catalyzed and proceeds in a suitable solvent such as ethanol (B145695). rsc.org

Beyond the classic Knorr synthesis, other methodologies have been developed to access the pyrazole core, including multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions. beilstein-journals.orgorganic-chemistry.org MCRs offer the advantage of combining multiple starting materials in a single step, enhancing synthetic efficiency. beilstein-journals.orgrsc.org For instance, a one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can yield highly substituted pyrazoles. organic-chemistry.org

Reaction TypeReactant AReactant BCatalyst/ConditionsProductReference(s)
Knorr Synthesis Pentane-2,4-dioneMethylhydrazineAcid catalyst (e.g., H₂SO₄), Ethanol, Reflux1,5-Dimethyl-1H-pyrazole rrbdavc.org, rsc.org
α,β-Unsaturated Ketone Route α,β-Unsaturated KetoneMethylhydrazineBase or Acid catalystPyrazoline (oxidized to Pyrazole) nih.gov, researchgate.net
Multicomponent Reaction Aldehyde, 1,3-Dicarbonyl, Hydrazine-Various catalysts, one-potPolysubstituted Pyrazole beilstein-journals.org, organic-chemistry.org
1,3-Dipolar Cycloaddition AlkyneNitrile Imine (from hydrazone)Heat or catalystSubstituted Pyrazole nih.gov, researchgate.net

Precursor Synthesis and Modification Strategies

The accessibility and modification of precursors are key to producing the target compound and its analogues. The primary precursors for the 1,5-dimethyl-1H-pyrazole core are pentane-2,4-dione and methylhydrazine.

Pentane-2,4-dione is readily available commercially but can be synthesized via the Claisen condensation of acetone (B3395972) using a strong base like sodium ethoxide, followed by reaction with ethyl acetate. Methylhydrazine is also commercially available.

Modification of these precursors provides a direct route to a diverse library of pyrazole analogues. Using a different hydrazine derivative allows for variation at the N-1 position of the pyrazole ring. For example, reacting pentane-2,4-dione with phenylhydrazine (B124118) yields 1-phenyl-3,5-dimethylpyrazole. rsc.org Similarly, employing different β-diketones allows for modification at the C-3 and C-5 positions.

Precursor A (β-Diketone)Precursor B (Hydrazine)Resulting Pyrazole Analogue
Pentane-2,4-dionePhenylhydrazine1-Phenyl-3,5-dimethyl-1H-pyrazole
Pentane-2,4-dioneHydrazine Hydrate3,5-Dimethyl-1H-pyrazole
1-Phenylbutane-1,3-dioneMethylhydrazine1,5-Dimethyl-3-phenyl-1H-pyrazole (and regioisomer)
Hexafluoro-pentane-2,4-dioneMethylhydrazine1,5-Dimethyl-3,5-bis(trifluoromethyl)-1H-pyrazole

Introduction and Functionalization of the Ethanol Moiety at the Pyrazole C-4 Position

Once the 1,5-dimethyl-1H-pyrazole core is synthesized, the next stage involves introducing the ethanol group at the C-4 position. The C-4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions. nih.govrrbdavc.org

Carbonyl Compound Precursors and Reductive Transformations

A common strategy for installing an alcohol functional group is through the reduction of a corresponding carbonyl compound. This involves a two-step process: first, the introduction of a carbonyl group (formyl or acetyl) at the C-4 position, followed by its chemical reduction.

Acylation/Formylation: A Friedel-Crafts acylation reaction can introduce an acetyl group (-COCH₃) onto the pyrazole ring. Using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone can be synthesized. Alternatively, a Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly effective method for introducing a formyl group (-CHO) at the C-4 position, yielding 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. mdpi.comhilarispublisher.com

Reduction: The resulting ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, can be selectively reduced to the target secondary alcohol, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol are well-suited for this transformation.

StepSubstrateReagentsProduct
Acylation 1,5-Dimethyl-1H-pyrazoleAcetyl chloride, AlCl₃1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone
Reduction 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanoneNaBH₄, MethanolThis compound

Nucleophilic Addition Reactions and Subsequent Modifications

An alternative and often more direct route to the target secondary alcohol involves the nucleophilic addition of a methyl group to a C-4 aldehyde precursor. This method leverages the reactivity of organometallic reagents.

The synthesis begins with the formylation of the 1,5-dimethyl-1H-pyrazole core, typically via the Vilsmeier-Haack reaction, to produce 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. mdpi.com This aldehyde is then treated with a methyl-bearing nucleophile, such as a Grignard reagent (methylmagnesium bromide, CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the final product, this compound. This method is highly effective for creating secondary alcohols from aldehydes.

StepSubstrateReagentsIntermediate/ProductReference(s)
Formylation 1,5-Dimethyl-1H-pyrazolePOCl₃, DMF1,5-Dimethyl-1H-pyrazole-4-carbaldehyde mdpi.com, hilarispublisher.com
Nucleophilic Addition 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde1. CH₃MgBr, THF2. H₃O⁺ (workup)This compoundGeneral organometallic principles

Mannich-Type Reactions and Related Approaches for Aminomethylation and Subsequent Derivatization

Mannich-type reactions provide a pathway to introduce an aminomethyl group (-CH₂NR₂) onto a molecule, which can serve as a versatile synthetic handle for further derivatization. derpharmachemica.com While the N-1 position of the pyrazole ring is sufficiently acidic to participate in some Mannich reactions, functionalization at the C-4 position requires an electrophilic substitution mechanism. nih.gov

The reaction involves the generation of an electrophilic iminium ion (e.g., Eschenmoser's salt or formed in situ from formaldehyde (B43269) and a secondary amine). nih.gov The electron-rich C-4 position of the 1,5-dimethyl-1H-pyrazole can then act as a nucleophile, attacking the iminium ion to form a C-C bond and yield a C-4 aminomethylated pyrazole.

While this approach does not lead directly to the target ethanol derivative, the resulting Mannich base is a valuable intermediate for synthesizing analogues. The aminomethyl group can be transformed into other functionalities. For example, it can be converted into a quaternary ammonium (B1175870) salt, which can then act as a leaving group in substitution reactions or undergo elimination, providing a route to other C-4 functionalized pyrazole analogues.

ReactionSubstrateReagentsProduct Type
C-4 Aminomethylation 1,5-Dimethyl-1H-pyrazoleFormaldehyde, Secondary Amine (e.g., Dimethylamine), Acid4-(Aminomethyl)-1,5-dimethyl-1H-pyrazole
Derivatization 4-(Aminomethyl)-1,5-dimethyl-1H-pyrazole1. Methyl Iodide2. Nucleophile (e.g., CN⁻)4-(Cyanomethyl)-1,5-dimethyl-1H-pyrazole

Regioselective and Stereoselective Synthesis of this compound

Achieving high selectivity is paramount in the synthesis of complex molecules. For this compound, this involves two key challenges: first, the regioselective construction of the 1,5-dimethyl-4-substituted pyrazole core, and second, the stereoselective formation of the chiral alcohol moiety.

The regioselective synthesis of polysubstituted pyrazoles is a well-researched area of heterocyclic chemistry. chim.it The primary challenge in synthesizing the this compound precursor, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, lies in ensuring the correct placement of the two methyl groups and the acetyl group on the pyrazole ring.

One of the most fundamental methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com To obtain the 1,5-dimethyl substitution pattern, the reaction would involve an appropriately substituted 1,3-diketone and methylhydrazine. The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to a mixture of two regioisomers. mdpi.com However, the regioselectivity can be controlled by modulating the reaction conditions or the nature of the substituents on the dicarbonyl compound. For instance, Gosselin and co-workers found that the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents yields better results and regioselectivity than in commonly used polar protic solvents like ethanol. nih.govmdpi.com

Another powerful strategy for achieving high regioselectivity is through 1,3-dipolar cycloaddition reactions. nih.gov For example, the reaction of in situ generated nitrilimines with specifically chosen alkenes can lead to the formation of a single pyrazole regioisomer. mdpi.com Furthermore, functionalization of a pre-formed pyrazole ring is a viable route. A Vilsmeier-Haack reaction on certain hydrazones can be used to introduce a formyl group at the C-4 position of the pyrazole ring, which can then be converted to the required acetyl group and subsequently the ethanol function. mdpi.comcore.ac.uk Direct lithiation at the 5-position or a halogen-lithium exchange at the 4-position of an N-alkyl pyrazole are also key steps toward regioselective functionalization. researchgate.net

MethodKey ReactantsSelectivity ControlReference
Knorr Cyclocondensation Unsymmetrical 1,3-diketone, MethylhydrazinepH, solvent, and temperature modulation; steric and electronic effects of diketone substituents. mdpi.comnih.gov mdpi.comnih.gov
1,3-Dipolar Cycloaddition Nitrilimine (from hydrazonyl chloride), EnaminoneThe specific structures of the dipole and dipolarophile direct the regiochemical outcome. mdpi.com mdpi.com
Post-functionalization N-Methyl pyrazoleDirected ortho-metalation or halogen-lithium exchange followed by electrophilic quench. researchgate.net researchgate.net

The ethanol substituent in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

A prevalent and effective method for producing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketone precursors. wikipedia.org In this case, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone would be reduced using a chiral catalyst or reagent to yield the desired enantiomer of the alcohol.

Catalytic asymmetric reduction can be achieved through two main pathways: hydrogenation and transfer hydrogenation. Catalytic hydrogenation often employs chiral transition metal complexes, such as those based on ruthenium-BINAP systems, with molecular hydrogen as the reductant. wikipedia.org Transfer hydrogenation uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. wikipedia.org Ruthenium complexes with chiral diamine ligands are effective for the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org

Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reductant like borane (B79455) or catecholborane. wikipedia.org These methods are known to provide high levels of enantioselectivity for the reduction of a wide range of ketones. wikipedia.orguwindsor.ca

Reduction MethodCatalyst/Reagent SystemTypical ReductantKey FeaturesReference
Asymmetric Hydrogenation Chiral Ru(BINAP) complexesH₂ gasEffective for ketones with a chelating group. wikipedia.org wikipedia.org
Asymmetric Transfer Hydrogenation Chiral Ru-diamine complexesIsopropanol, Formic acidWidely used for aryl ketones. wikipedia.org wikipedia.org
CBS Reduction Chiral OxazaborolidineBorane (BH₃)Highly enantioselective for many simple ketones. wikipedia.org wikipedia.org
Midland Alpine Borane Reduction Chiral organoborane from α-pineneN/A (reagent)Works best when one ketone substituent has low steric hindrance. wikipedia.org wikipedia.org

An alternative to the direct reduction of a ketone involves the use of chiral auxiliaries or other catalyst-mediated reactions. A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to guide a stereoselective reaction, after which it is removed. rsc.org For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. rsc.orgnih.gov The synthesis involves the stereoselective addition of a nucleophile to a chiral sulfinylimine, which sets the stereocenter that is ultimately retained in the final product. rsc.orgnih.gov

Organocatalysis also offers powerful tools for asymmetric synthesis. For example, the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by chiral primary amines derived from cinchona alkaloids, can produce pyrazole derivatives with high enantioselectivity. nih.govnih.gov While this specific reaction may not be the most direct route to the target molecule, it exemplifies the principle of using small organic molecules as catalysts to create chiral centers in pyrazole-containing structures. rwth-aachen.de Such strategies could be adapted to synthesize analogues or build the chiral center at an earlier stage of the synthesis.

Asymmetric Synthesis Approaches for Chiral Alcohol Production

Optimization of Reaction Conditions and Process Development

The transition from a laboratory-scale synthesis to a larger-scale process requires careful optimization of all reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

The choice of solvent is a critical parameter in process development, as it can significantly influence reaction rates, yields, and even the reaction pathway itself. In the synthesis of pyrazoles, solvent polarity and proticity play a major role. As mentioned earlier, the cyclocondensation reaction to form the pyrazole ring often proceeds with higher yields in aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) compared to protic solvents like ethanol. nih.govmdpi.com

Recent efforts in green chemistry have also focused on using more environmentally benign solvents. Water, ethanol, and ionic liquids have been explored as alternative reaction media for pyrazole synthesis. nih.govrsc.org For instance, a temperature-controlled synthesis of pyrazole derivatives was developed that could be performed effectively in both an ionic liquid and ethanol, demonstrating the versatility and potential for greener process development. nih.gov The yield of the desired product can vary significantly with the solvent, highlighting the need for thorough solvent screening during optimization.

SolventTypeImpact on Pyrazole SynthesisReference
Ethanol ProticCommonly used, but may result in lower yields or mixtures of regioisomers in some cyclocondensations. nih.govmdpi.com nih.govmdpi.com
DMF, DMAc, NMP Aprotic DipolarOften provides higher yields and better regioselectivity in cyclocondensation reactions. nih.govmdpi.com nih.govmdpi.com
Ionic Liquids (e.g., [HDBU][OAc]) Ionic LiquidCan lead to significantly higher yields compared to conventional solvents like ethanol. nih.gov nih.gov
Water / Ethanol Mixtures Green SolventUsed in microwave-assisted green synthetic approaches to pyrazole derivatives. rsc.org rsc.org

Catalytic Systems in Pyrazole Derivatization

The cornerstone of modern pyrazole synthesis lies in the use of catalytic systems that enhance reaction rates, improve yields, and control regioselectivity. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often requires a catalytic acid. jk-sci.com However, contemporary methods have expanded to include a diverse range of catalysts, from transition metals to metal-free and nano-catalytic systems, to functionalize the pyrazole core efficiently.

Transition-metal catalysts, including palladium, copper, iron, and silver, have been extensively employed in C-H functionalization and cross-coupling reactions to introduce various substituents onto the pyrazole ring. scilit.comrsc.org For instance, palladium-catalyzed cross-coupling reactions are effective for N-arylation of pyrazoles, while copper-catalyzed systems are suitable for aminating iodo-pyrazoles with alkylamines possessing β-hydrogens. scilit.com Silver-catalyzed reactions have proven efficient in synthesizing trifluoromethyl-pyrazoles with high regioselectivity and exceptional yields. mdpi.com

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have gained prominence. Molecular iodine, for example, has been used to catalyze the synthesis of 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation process, avoiding the need for transition metals. mdpi.com

Nanocatalysts represent another frontier, offering high surface area and reactivity. Nano-ZnO has been demonstrated as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, providing excellent yields in short reaction times. nih.gov These advanced catalytic systems are pivotal in creating diverse pyrazole analogues by enabling precise structural modifications.

Catalyst TypeSpecific Catalyst ExampleApplication in Pyrazole SynthesisKey AdvantagesReference
Transition MetalPalladium (Pd) NanoparticlesOne-pot regioselective synthesisHigh efficiency, environmentally friendly medium mdpi.com
Transition MetalCopper (Cu) TriflateC-N dehydrogenative cross-couplingEffective for forming C-N bonds nih.gov
Transition MetalSilver (Ag) TriflateSynthesis of 3-CF3-pyrazolesHigh regioselectivity, excellent yields (up to 99%) mdpi.com
Metal-FreeMolecular Iodine (I2)Synthesis of 4-sulfonyl pyrazolesAvoids transition metal reagents mdpi.com
NanocatalystNano-ZnOSynthesis of 1,3,5-substituted pyrazolesGreen protocol, excellent yields (95%), short reaction time nih.gov

Advanced Synthetic Techniques: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. galchimia.comnih.gov By utilizing microwave energy, reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and substantial improvements in product yields. nih.govorganic-chemistry.org This technique aligns with the principles of green chemistry by reducing solvent consumption and energy usage. nih.govnih.gov

The application of MAOS to the synthesis of pyrazole derivatives has been particularly successful. rsc.org The classical cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazines is significantly accelerated under microwave irradiation. mdpi.comnih.gov For example, syntheses that would typically require several hours of reflux can be completed in minutes, often with higher purity and yield. rsc.org This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, a mechanism known as dielectric heating. nih.gov

Solvent-free, or "dry media," microwave-assisted reactions further enhance the green credentials of this technique. nih.govresearchgate.net In one approach, tosylhydrazones of α,β-unsaturated carbonyl compounds undergo cycloaddition under solvent-free microwave conditions to produce 3,5-disubstituted-1H-pyrazoles in high yields. nih.gov This method can also be performed as a "one-pot" synthesis starting directly from the carbonyl precursors, simplifying the procedure and minimizing waste. nih.gov The efficiency of MAOS makes it an invaluable tool for the rapid generation of libraries of pyrazole analogues for screening and development.

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Fischer Indole Synthesis12-24 hours15-30 minutesSignificant nih.gov
Biginelli Dihydropyrimidinone Formation18 hours10-15 minutesSignificant nih.gov
Pyrazole Synthesis from TosylhydrazonesSeveral hoursMinutesHigh yields nih.gov
Cyclocondensation of Hydrazine Derivatives~2 daysA few minutesSignificantly improved yields reddit.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has become a powerful technology in organic synthesis, providing enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. mdpi.commt.comsci-hub.se In a flow system, reagents are pumped through a network of tubes or microreactors where mixing and heating occur, allowing for precise control over residence time, temperature, and pressure. mdpi.com This methodology is particularly advantageous for handling hazardous intermediates, such as diazonium salts and hydrazines, as they are generated and consumed in situ, minimizing the risks associated with their storage and handling. mdpi.comnih.gov

The synthesis of pyrazoles has been successfully adapted to continuous flow systems. A multistep flow process has been developed for the conversion of anilines into N-arylated pyrazoles. nih.gov This "synthesis machine" involves four sequential steps: diazotization of the aniline, a metal-free reduction to the hydrazine, hydrolysis, and finally, condensation with a 1,3-dicarbonyl compound to yield the pyrazole product. nih.gov This end-to-end process avoids the isolation of hazardous intermediates and allows for both the synthesis of diverse analogues and the scale-up of a single target. nih.gov For example, the anti-inflammatory drug celecoxib (B62257) was synthesized in a 48% yield over four continuous steps using this method. nih.gov

The benefits of flow chemistry for pyrazole synthesis include:

Enhanced Safety: In situ generation and consumption of unstable or explosive intermediates like hydrazines. mdpi.com

Improved Control: Precise management of reaction temperature and time, leading to better yield and purity. mt.com

Scalability: Straightforward scaling from laboratory to production quantities by extending the operation time. mdpi.comnih.gov

This technology represents a significant advancement, enabling safer, cleaner, and more efficient production of pyrazole-based compounds. scilit.comgalchimia.com

Minimization of Side Reactions and Impurity Formation

A significant challenge in the synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the formation of regioisomeric mixtures. mdpi.comnih.gov Controlling the regioselectivity of the cyclocondensation reaction is paramount to minimizing the formation of side products and simplifying purification. The formation of two different pyrazole isomers can occur depending on which carbonyl group of the dicarbonyl is attacked first by the hydrazine. jk-sci.com

Research has shown that the choice of solvent can dramatically influence the regioselectivity of the reaction. While traditional syntheses often use ethanol, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been found to significantly increase the preference for one regioisomer over the other. acs.org Similarly, aprotic dipolar solvents such as N,N-dimethylacetamide can also provide better regioselectivity compared to polar protic solvents. nih.gov This control is crucial for producing a single, desired product, thereby reducing the impurity profile and eliminating the need for difficult chromatographic separations. acs.org

Another strategy for minimizing impurities involves the purification process itself. A patented method describes the purification of pyrazoles by converting them into acid addition salts. google.comgoogle.com The crude pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid, causing the pyrazole salt to crystallize. This process effectively separates the desired pyrazole from non-basic impurities. The purified pyrazole can then be regenerated by neutralizing the salt. This method offers a simple and effective way to achieve high purity without resorting to column chromatography. google.comgoogle.combenthamdirect.com

By strategically selecting reaction conditions, such as the solvent and catalyst, and employing effective purification techniques, the formation of side reactions and impurities in pyrazole synthesis can be significantly minimized, leading to a more efficient and economical process.

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Formation

The formation of the 1,5-dimethyl-1H-pyrazole core is most commonly achieved through the Knorr pyrazole synthesis, a classic cyclocondensation reaction. chim.itrrbdavc.org This pathway involves the reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. For the target molecule, the specific reactants are methylhydrazine and acetylacetone (B45752) (2,4-pentanedione).

The mechanism proceeds through two key stages:

Condensation and Dehydration: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of acetylacetone. The more nucleophilic terminal nitrogen of methylhydrazine typically initiates the attack. This is followed by dehydration to form a hydrazone or enamine intermediate.

Intramolecular Cyclization: The remaining nitrogen atom then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic intermediate.

Aromatization: A final dehydration step occurs, leading to the elimination of a water molecule and the formation of the stable, aromatic pyrazole ring.

A crucial aspect of this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with methylhydrazine, a mixture of two regioisomeric pyrazoles can be formed. However, the synthesis of 1,5-dimethyl-1H-pyrazole utilizes acetylacetone, a symmetrical diketone, which elegantly circumvents this issue, yielding a single, well-defined product.

Investigation of Stereochemical Control Mechanisms

The reduction of the prochiral ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one, results in the formation of a chiral center at the carbon bearing the hydroxyl group. In the absence of chiral influences (as with NaBH₄ reduction), a racemic mixture of (R) and (S) enantiomers is produced.

Achieving stereochemical control to synthesize a specific enantiomer requires asymmetric reduction. This is accomplished by using chiral reagents or catalysts that create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

Mechanisms for stereocontrol include:

Chiral Hydride Reagents: Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction employ a chiral oxazaborolidine catalyst. The catalyst coordinates with both the borane (B79455) reducing agent and the ketone's carbonyl oxygen, creating a rigid, chiral environment. The hydride is then delivered to one specific face of the ketone (re or si), leading to a high enantiomeric excess of the corresponding alcohol.

Asymmetric Transfer Hydrogenation: This method often uses a chiral ruthenium or rhodium complex as a catalyst and a hydrogen source like isopropanol (B130326). The ketone coordinates to the chiral metal center, and the hydride is transferred from the hydrogen donor to a specific face of the carbonyl, again dictated by the chirality of the ligand framework around the metal.

Theoretical Modeling of Transition States and Energy Barriers

Computational chemistry provides powerful insights into the mechanisms of these synthetic transformations. eurasianjournals.com Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental observations like regioselectivity and stereoselectivity. researchgate.netresearchgate.netacs.org

For the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, theoretical modeling can be applied to:

Pyrazole Ring Formation: Calculations can determine the activation energy barriers for the initial nucleophilic attack and the subsequent cyclization and dehydration steps. For reactions with unsymmetrical substrates, DFT can predict the relative energies of the transition states leading to different regioisomers, thereby explaining the observed product distribution.

Vilsmeier-Haack Reaction: Modeling can elucidate the structure of the Vilsmeier reagent and the transition state of its electrophilic attack on the pyrazole ring, confirming the high reactivity at the C-4 position.

Asymmetric Reduction: Perhaps the most powerful application is in understanding stereocontrol. DFT calculations can model the entire catalyst-substrate complex in an asymmetric reduction. By comparing the energies of the diastereomeric transition states that lead to the (R) and (S) products, researchers can predict which enantiomer will be favored and with what degree of selectivity. These models can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state that are responsible for chiral induction.

Synthetic StepApplication of Theoretical Modeling (DFT)Insights Gained
Pyrazole FormationCalculation of reaction energy profile.Determination of rate-limiting step; prediction of regioselectivity.
Vilsmeier-HaackModeling of electrophilic attack on the pyrazole ring.Confirmation of C-4 reactivity; transition state structure.
Asymmetric ReductionModeling of diastereomeric transition states.Prediction of enantiomeric excess; rationalization of stereochemical outcome.

Chemical Transformations and Derivatization Strategies of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Ethanol

Reactions at the Hydroxyl Group

The secondary hydroxyl group on the ethyl side chain at the C4 position is a prime site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions for Carbonyl Compound Formation

The secondary alcohol group of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol can be oxidized to yield the corresponding ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone. This transformation is a fundamental reaction in organic synthesis for the generation of carbonyl compounds from alcohols. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the oxidation of analogous pyrazole (B372694) alcohols is well-documented. For instance, pyrazole alcohols have been successfully oxidized to their corresponding carbonyl derivatives using reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.com This reagent is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal overoxidation. Another example involves the oxidation of 2-(pyrazol-4-yl)ethanols with potassium permanganate (B83412) (KMnO4), which leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids. researchgate.net

The general scheme for the oxidation of a secondary alcohol to a ketone is presented below. Common oxidizing agents and their typical yields in alcohol oxidation reactions are summarized in Table 1.

General Reaction Scheme:

Oxidizing AgentTypical Reaction ConditionsProduct TypeNotes
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room TemperatureKetoneMild oxidant, often used for sensitive substrates. mdpi.com
Potassium Permanganate (KMnO4)Basic, aqueous solution, heatKetone or Carboxylic AcidStrong oxidant, can lead to overoxidation if not controlled. researchgate.net
Swern Oxidation (DMSO, oxalyl chloride)Low temperature (-78 °C), DCMKetoneMild conditions, avoids heavy metals. organic-chemistry.org
Dess-Martin Periodinane (DMP)DCM, Room TemperatureKetoneMild, selective oxidant with a broad substrate scope.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. Alternatively, more reactive acylating agents such as acetyl chloride or acetic anhydride (B1165640) can be used, often in the presence of a base like pyridine (B92270), to achieve higher yields under milder conditions. Research on pyrazole derivatives has shown that pyrazole-3-carboxylic acids can be effectively esterified with various alcohols, indicating the compatibility of the pyrazole nucleus with esterification conditions. researchgate.netresearchgate.net

Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These derivatizations are valuable for modifying the polarity, solubility, and biological activity of the parent molecule.

Reaction TypeReagentsTypical Catalyst/BaseProduct
Fischer EsterificationCarboxylic Acid (R-COOH)H₂SO₄ (catalytic)Ester (Pyrazole-CH(OOC-R)-CH₃)
AcylationAcid Chloride (R-COCl)Pyridine or TriethylamineEster (Pyrazole-CH(OOC-R)-CH₃)
AcylationAcid Anhydride ((R-CO)₂O)Pyridine or DMAP (catalytic)Ester (Pyrazole-CH(OOC-R)-CH₃)
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)-Ether (Pyrazole-CH(O-R)-CH₃)

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. organic-chemistry.org Therefore, to facilitate its replacement by other nucleophiles, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base such as pyridine.

Once activated as a sulfonate ester, the side chain becomes susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide, amines), allowing for the introduction of diverse functional groups at this position via an Sₙ2 mechanism. wikipedia.org This two-step sequence provides a versatile pathway for the derivatization of this compound.

Reaction Pathway:

Activation: Pyrazole-CH(OH)-CH₃ + TsCl/Pyridine → Pyrazole-CH(OTs)-CH₃

Substitution: Pyrazole-CH(OTs)-CH₃ + Nu⁻ → Pyrazole-CH(Nu)-CH₃ + TsO⁻

Reactions at the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and, as such, can undergo reactions typical of aromatic systems, most notably electrophilic aromatic substitution. The existing substituents on the ring dictate the position and feasibility of these reactions.

Electrophilic Aromatic Substitution on the Pyrazole Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrazoles. The regioselectivity of this reaction is highly dependent on the substituents present on the ring. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position. rrbdavc.org However, in this compound, the C4 position is already occupied.

Given the substitution pattern, electrophilic substitution at the C3 position is possible, though potentially challenging. Common EAS reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrazole ring. Halogenation of pyrazoles often occurs readily at the C4 position, but with C4 blocked, reaction at C3 might be achievable under specific conditions. researchgate.netbeilstein-archives.org

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The conditions required for nitrating a polysubstituted pyrazole can vary significantly. cdnsciencepub.comrsc.orgnih.gov Studies on substituted pyrazoles show that nitration can occur on the pyrazole ring, although sometimes substitution on other attached aromatic rings is preferred if present. cdnsciencepub.comrsc.org

The feasibility and outcome of EAS on this specific substrate would require experimental investigation, as the combined electronic and steric effects of the three substituents make predicting the regioselectivity non-trivial.

Modification of N-Substituents

Modification of the N1-methyl group is generally a difficult transformation. It would typically require a demethylation step followed by re-alkylation or functionalization. N-dealkylation of heteroaromatics can sometimes be achieved under harsh conditions, but such methods may lack selectivity and could affect other functional groups in the molecule.

A more common approach in synthetic chemistry is not to modify an existing N-alkyl group but to introduce the desired N-substituent during the synthesis of the pyrazole ring itself. Numerous methods exist for the synthesis of N-substituted pyrazoles from primary amines and a 1,3-dicarbonyl compound precursor. nih.gov This allows for a wide variety of functional groups to be incorporated at the N1 position from the outset, bypassing the need for post-synthetic modification of the N-methyl group. While methods for selective N-methylation of pyrazoles exist, the reverse reaction is less common and synthetically challenging. acs.org

Derivatization for Complex Molecular Scaffolds

The functional group transformation of this compound serves as a gateway to a variety of complex molecular structures. The inherent reactivity of the hydroxyl group, combined with the stable and electronically versatile pyrazole core, allows for its elaboration into multicyclic systems, sophisticated ligands for coordination chemistry, and functional polymeric materials. These derivatization strategies leverage the ethanol (B145695) moiety as a synthetic handle to construct intricate architectures with tailored properties.

Formation of Multicyclic Systems

The transformation of this compound into multicyclic, fused heterocyclic systems is a key strategy for developing novel chemical entities. While direct cyclization of the ethanol is uncommon, its oxidation to the corresponding aldehyde, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, provides a versatile intermediate for a range of condensation and cyclization reactions. semanticscholar.orgnih.gov This aldehyde is a pivotal precursor for building fused pyrazole systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-c]pyrazoles. semanticscholar.orgchim.it

One prominent method for constructing fused pyridine rings is the Friedländer annulation. This involves the condensation of an ortho-amino-substituted pyrazole aldehyde with a compound containing a reactive methylene (B1212753) group, such as a ketone or nitrile. For instance, the pyrazole aldehyde derived from this compound could react with various acetonitrile (B52724) derivatives in the presence of a base like piperidine (B6355638) to yield pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org

Another approach involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. beilstein-journals.orgrsc.org The derived pyrazole-4-carbaldehyde can participate in MCRs with active methylene compounds (like malononitrile) and other nucleophiles to form fused systems. rsc.org For example, a four-component reaction between a pyrazole aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) can lead to the formation of pyrano[2,3-c]pyrazole derivatives. rsc.orgnih.gov Intramolecular cyclization is another powerful technique; for example, a pyrazole derivative with an appropriately positioned side chain can undergo cyclization to form a new fused ring. osi.lvresearchgate.net

The following table summarizes representative cyclization reactions using pyrazole-4-carbaldehyde as a key intermediate.

PrecursorReagent(s)Fused SystemReaction Type
5-Amino-1H-pyrazole-4-carbaldehydeAcetonitrile derivativesPyrazolo[3,4-b]pyridineFriedländer Condensation
5-Chloro-1H-pyrazole-4-carbaldehydeMethyl thioglycolateThieno[2,3-c]pyrazoleCondensation/Cyclization
1H-Pyrazole-4-carbaldehydeMalononitrile, β-ketoester, HydrazinePyrano[2,3-c]pyrazoleMulticomponent Reaction
5-Azido-1H-pyrazole-4-carbaldehydeTriphenylphosphine, AminesPyrazolo[3,4-d]pyrimidineStaudinger Reaction/Aza-Wittig

Preparation of Ligands for Coordination Chemistry

The pyrazole moiety is a well-established building block in the design of ligands for coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate to metal ions. researchgate.netresearchgate.net The compound this compound can be derivatized to create multidentate ligands, where the ethanol side chain is modified to introduce additional donor atoms, enabling chelation. researchgate.netmocedes.org

The hydroxyl group of the ethanol side chain can be chemically transformed in several ways to install ligating functionalities.

Etherification: Reaction with haloalkanes containing other donor groups (e.g., amines, pyridines, or other heterocycles) can generate bidentate or tridentate ligands. For example, etherification with 2-(chloromethyl)pyridine (B1213738) would yield a ligand capable of N,N'-chelation.

Esterification: Condensation with carboxylic acids that contain additional donor sites can produce ester-functionalized ligands.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) and subsequently displaced by nucleophiles containing donor atoms, such as thiols or amines.

These modifications transform the parent molecule from a simple monodentate pyrazole ligand into a more complex chelating agent. The resulting ligands can form stable complexes with a wide range of transition metals. The coordination geometry and properties of these metal complexes are influenced by the nature of the donor atoms in the side chain and the steric environment around the metal center. researchgate.net Pyrazole-based ligands are instrumental in forming coordination complexes with diverse topologies and have applications in catalysis and materials science. researchgate.netchemscene.com

The table below outlines potential derivatization strategies for ligand synthesis.

Derivatization StrategyReagent ExampleResulting Ligand TypePotential Donor Atoms
Etherification2-(Chloromethyl)pyridineBidentateN(pyrazole), N(pyridine)
EsterificationPicolinic acidBidentateN(pyrazole), N(pyridine), O(carbonyl)
Substitution (via tosylate)EthanethiolBidentateN(pyrazole), S(thioether)
Oxidation & Imine Formation2-AminoethanolTridentateN(pyrazole), N(imine), O(hydroxyl)

The synthesis of such pyrazole-based chelating ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes for specific applications. researchgate.net

Integration into Polymeric Architectures

Incorporating the this compound unit into polymeric structures is a promising strategy for creating functional materials with unique thermal, optical, or metal-binding properties. The hydroxyl group is a convenient point for modification, allowing the pyrazole moiety to be appended to a polymer backbone or converted into a polymerizable monomer.

A direct and effective method involves the conversion of the alcohol into a methacrylate (B99206) monomer. This can be achieved through esterification with methacryloyl chloride in the presence of a base. The resulting monomer, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl methacrylate, can then undergo free-radical polymerization, initiated by agents like benzoyl peroxide, to yield a homopolymer, poly[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl methacrylate]. This approach integrates the pyrazole unit as a pendant group along the polymer chain.

Advanced Spectroscopic and Structural Characterization of 1 1,5 Dimethyl 1h Pyrazol 4 Yl Ethanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete picture of the molecule's covalent framework can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, the spectrum is expected to show distinct signals corresponding to each unique proton group.

The proton on the pyrazole (B372694) ring (H-3) is anticipated to appear as a singlet, typically in the aromatic region of the spectrum. researchgate.net The two methyl groups attached to the pyrazole ring (N1-CH₃ and C5-CH₃) will each produce a sharp singlet, with their exact chemical shifts influenced by their position on the heterocyclic ring. nih.govresearchgate.net

The ethanol (B145695) side chain introduces more complex signals. The methine proton (-CH(OH)-) is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons of the ethyl group (-CH₃) will appear as a doublet, coupling to the single methine proton. The hydroxyl proton (-OH) typically appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, temperature, and concentration. nanobioletters.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole ring)~7.3-7.5Singlet (s)N/A
N1-CH₃~3.6-3.8Singlet (s)N/A
C5-CH₃~2.2-2.4Singlet (s)N/A
-CH(OH)-~4.7-4.9Quartet (q)~6.5-7.0
-CH(OH)CH₃~1.4-1.6Doublet (d)~6.5-7.0
-OHVariable (broad)Singlet (s)N/A

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, confirming the total number of carbons and their electronic environments.

The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are expected to resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. researchgate.netnih.gov The signal for C-4, being substituted with the ethanol group, will have a chemical shift distinct from the other two. The carbons of the two methyl groups (N1-CH₃ and C5-CH₃) will appear as sharp signals in the upfield aliphatic region. nih.gov Similarly, the two carbons of the ethanol side chain (-CH(OH)- and -CH₃) will be found in the aliphatic region, with the carbon bearing the hydroxyl group appearing more downfield due to the electronegativity of the oxygen atom. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)~135-140
C-4 (pyrazole ring)~115-120
C-5 (pyrazole ring)~145-150
N1-CH₃~35-40
C5-CH₃~10-15
-CH(OH)-~60-65
-CH(OH)CH₃~20-25

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methine proton (-CH(OH)-) and the methyl protons (-CH(OH)CH₃) of the ethanol side chain, confirming their direct connectivity. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-3 signal to the C-3 signal, each methyl proton singlet to its corresponding methyl carbon signal, and the protons of the ethanol side chain to their respective carbon signals. rsc.orgktu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, providing the final links to assemble the molecular structure. rsc.orgktu.edunih.gov Key expected correlations for this compound would include:

Correlation between the N1-CH₃ protons and the C-5 and C-3 carbons of the pyrazole ring. thieme-connect.de

Correlation between the C5-CH₃ protons and the C-4 and C-5 carbons.

Correlation between the methine proton of the ethanol group (-CH(OH)-) and the C-3, C-4, and C-5 carbons of the pyrazole ring, confirming the attachment point of the side chain.

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jocpr.com

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. researchgate.net Aliphatic C-H stretching vibrations from the methyl and ethanol groups would appear just below 3000 cm⁻¹. The C-H stretch of the pyrazole ring is expected around 3100-3150 cm⁻¹. mdpi.com The "fingerprint region" (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=N, C=C, and C-N stretching and bending vibrations of the pyrazole ring, as well as the C-O stretching of the alcohol group (typically around 1050-1150 cm⁻¹). mdpi.comd-nb.info

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H stretches and the pyrazole ring vibrations are typically strong and well-defined. researchgate.netmdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound.

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Intensity
O-H StretchIR3200-3600Strong, Broad
C-H Stretch (pyrazole)IR/Raman~3100-3150Medium
C-H Stretch (aliphatic)IR/Raman~2850-3000Strong
C=N / C=C Stretch (ring)IR/Raman~1400-1600Medium-Strong
C-O StretchIR~1050-1150Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₂N₂O), the calculated molecular weight is 140.18 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 140 or 141, respectively. nanobioletters.comrsc.org

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Two primary fragmentation pathways are common for alcohols: libretexts.org

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For the target molecule, this would lead to the loss of a methyl radical (•CH₃), resulting in a stable, resonance-delocalized cation at m/z 125. This is often a major fragmentation pathway.

Dehydration: Alcohols can readily lose a molecule of water (H₂O, 18 Da), particularly under EI conditions. This would produce a fragment ion peak at m/z 122 (M-18).

Further fragmentation could involve the pyrazole ring itself, which can undergo complex rearrangements, often involving the loss of stable neutral molecules like N₂ or HCN. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not available, analysis of related pyrazole derivatives allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net

The five-membered pyrazole ring is expected to be essentially planar. nih.govresearchgate.net The bond lengths and angles within the ring would be consistent with those of a heteroaromatic system. The substituents—the two methyl groups and the ethanol group—would extend from this plane.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a cornerstone of modern computational chemistry for predicting molecular properties with high accuracy. Such calculations for pyrazole (B372694) derivatives have been performed using various functionals and basis sets, such as B3LYP/6-31G*.

Optimized Geometries and Conformational Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various conformations to find the lowest energy state.

For 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, this analysis would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles. A conformational analysis would be particularly important for the ethanol (B145695) substituent, investigating the rotational freedom around the C-C and C-O bonds to identify the most stable conformer(s). This information is critical, as the molecule's shape influences its physical properties and biological interactions.

Table 6.1.1: Representative Data for Optimized Geometries (Illustrative)

Parameter Value (Å or °)
Bond Lengths (Å)
N1-N2 Data not available
C4-C(ethanol) Data not available
C(ethanol)-O Data not available
**Bond Angles (°) **
N1-C5-C4 Data not available
C5-C4-C(ethanol) Data not available
**Dihedral Angles (°) **
C5-C4-C(ethanol)-O Data not available

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. FMO analysis for this compound would calculate the energies of these orbitals and map their electron density distributions, identifying the molecule's nucleophilic and electrophilic sites.

Table 6.1.2: Representative FMO Energy Data (Illustrative)

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in the searched literature.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged species. Color-coding is used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting and validating experimental data.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies. These calculations are often performed using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR. The calculated values are then compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample but absent in the gas-phase computational model. For vibrational frequencies, calculated values are often scaled by a factor to better match experimental results.

Table 6.2.1: Representative Calculated Spectroscopic Data (Illustrative)

Spectrum Atom/Group Calculated Value
¹H NMR CH₃ (pyrazole) Data not available
OH (ethanol) Data not available
¹³C NMR C3 (pyrazole) Data not available
C4 (pyrazole) Data not available
IR Frequencies O-H stretch Data not available
C-N stretch Data not available

Note: This table illustrates the type of data that would be generated. Specific values for this compound are not available in the searched literature.

UV-Vis Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help to understand the electronic transitions occurring within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. A TD-DFT calculation for this compound would identify the wavelengths at which it absorbs light and the nature of the electronic transitions responsible for this absorption.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. eurasianjournals.com For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations model the atomic movements by solving Newton's equations of motion, offering a view of the molecule's behavior on a femtosecond-to-microsecond timescale. nih.gov

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the ethanol group to the pyrazole ring. MD simulations can explore this landscape by tracking key dihedral angles, revealing the most stable or frequently adopted conformations. This information is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. In studies of related pyrazole derivatives, MD simulations have been employed to assess the stability of compounds when docked into the active sites of proteins, confirming that specific conformations are maintained through a network of interactions. nih.govnih.gov

Furthermore, MD simulations elucidate the non-covalent intermolecular interactions that govern the compound's behavior in a medium. For this compound, key interactions would include hydrogen bonds formed by its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. Simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules (e.g., water) or with amino acid residues in a protein's binding pocket. The pyrazole ring itself, with its nitrogen atoms, can also participate in hydrogen bonding and other electrostatic interactions. nih.gov Analysis of intermolecular pair correlation functions from simulations on pyrazole-containing systems shows that protons can have strong interactions with the nitrogen atoms of the pyrazole ring and any oxygen atoms present in the structure. nih.gov

The data generated from these simulations can be extensive and is often summarized in tables to highlight key findings.

ParameterDescriptionTypical Finding for a Pyrazole Derivative
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions, indicating the stability of the molecule's conformation over the simulation time.Low RMSD values (< 2 Å) suggest the compound maintains a stable conformation in a binding site. nih.gov
Dihedral Angle DistributionShows the preferred rotation angles around specific bonds, defining the molecule's dominant conformations.Analysis reveals preferential orientations of substituents relative to the pyrazole ring.
Hydrogen Bond AnalysisQuantifies the number, duration, and partners of hydrogen bonds formed by the molecule.The hydroxyl group is identified as a primary site for forming stable hydrogen bonds with polar solvents or protein residues. nih.gov
Interaction EnergyCalculates the energetic contribution of van der Waals and electrostatic forces between the molecule and its environment.Reveals which residues in a protein active site contribute most significantly to binding affinity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For pyrazole derivatives, including analogs of this compound, QSAR models serve as predictive tools to estimate the biological potency of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of structurally related pyrazole compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. nih.gov The biological activities are typically converted to a logarithmic scale (e.g., pIC₅₀) to linearize the data. nih.gov Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as lipophilicity (logP) and molar refractivity.

Electronic properties: related to the distribution of electrons, like dipole moment and atomic charges.

Steric or topological properties: which describe the size, shape, and connectivity of the molecule. biointerfaceresearch.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.govacs.org

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. researchgate.net Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of good predictive ability. shd-pub.org.rs External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model generation. The predictive efficacy is assessed by the predictive correlation coefficient (R²pred). shd-pub.org.rs

For pyrazole derivatives, QSAR studies have successfully identified key structural features that influence a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govwisdomlib.org For instance, a hypothetical QSAR model for a series of pyrazole analogs might reveal that higher lipophilicity and the presence of a hydrogen bond acceptor at a specific position are positively correlated with activity, while increased molecular volume is negatively correlated.

The results of a QSAR study are often presented in a table that showcases the model's predictive performance.

CompoundExperimental pIC₅₀Predicted pIC₅₀Key Descriptor 1 (e.g., logP)Key Descriptor 2 (e.g., Dipole Moment)
Analog 17.257.182.53.1 D
Analog 26.806.952.13.5 D
Analog 37.507.452.82.9 D
Analog 46.556.611.84.0 D
Statistical ParameterValue
R² (Coefficient of Determination)0.92
Q² (Cross-validation Coefficient)0.75
R²pred (External Validation)0.85

These predictive models provide invaluable guidance for the rational design of new pyrazole derivatives with potentially enhanced therapeutic efficacy. wisdomlib.org

Applications in Advanced Chemical Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The dual functionality of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, possessing both a nucleophilic/coordinating pyrazole (B372694) ring and a reactive hydroxyl group, positions it as an ideal starting material for creating a variety of more complex molecules. researchgate.net

The true synthetic potential of this compound lies in the chemical transformations of its ethanol (B145695) side chain. The secondary alcohol group serves as a handle for introducing diverse functionalities, thereby generating a library of substituted pyrazoles for various applications.

Key transformations include:

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one. This pyrazolyl ketone is a highly versatile intermediate, as the carbonyl group can participate in numerous subsequent reactions, including condensations, reductions, and additions. researchgate.netnih.gov

Dehydration: Acid-catalyzed dehydration of the ethanol group would yield 4-ethenyl-1,5-dimethyl-1H-pyrazole. Vinylpyrazoles are valuable monomers for polymerization and serve as substrates in addition and cycloaddition reactions. nih.gov

Esterification and Etherification: The hydroxyl group can be converted into esters and ethers, allowing for the attachment of a wide range of other molecular fragments. This is a common strategy for modifying the steric and electronic properties of a molecule. acs.org

TransformationReagent/ConditionResulting Compound ClassSynthetic Utility
OxidationKMnO₄, PCC, or other oxidizing agents4-AcylpyrazolesIntermediate for condensations and building fused rings. researchgate.net
DehydrationAcid catalyst (e.g., H₂SO₄), heat4-VinylpyrazolesMonomer for polymers, substrate for cycloadditions. nih.gov
EsterificationAcyl chloride or carboxylic acidPyrazole EstersIntroduces diverse R-groups, modifies solubility.
EtherificationAlkyl halide with base (Williamson synthesis)Pyrazole EthersCreates stable linkages to other molecular scaffolds.

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal and materials chemistry due to its metabolic stability and ability to participate in various non-covalent interactions. researchgate.net By using this compound as a starting point, chemists can construct elaborate molecular architectures.

A primary route to these complex molecules involves the initial oxidation of the ethanol group to a ketone. The resulting 4-acylpyrazole is a key precursor for building fused heterocyclic systems. For instance, pyrazole aldehydes and ketones are frequently employed in multicomponent reactions (MCRs), which allow for the rapid assembly of complex structures in a single step. researchgate.netumich.edu A well-known example is the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with significant biological activity, through the condensation of a pyrazole-based β-ketoester (derivable from the 4-acylpyrazole), an aldehyde, and a source of nitrogen. nih.govnih.gov

Furthermore, the functionalized side chain can be used to annulate new rings onto the pyrazole core, leading to fused systems like pyrazolopyridines or pyrazolopyrimidines, which are prominent in drug discovery. rsc.orgresearchgate.netrsc.org

In Coordination Chemistry and Materials Science

The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, making pyrazole derivatives highly effective ligands in coordination chemistry.

The molecular structure of this compound is analogous to other pyrazolyl-ethanol ligands that have been studied for their coordinating properties. Specifically, its isomer, (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, has been shown to act as a bidentate, monoanionic (N,O) ligand after deprotonation of the hydroxyl group. It coordinates to metal centers through the pyridine-like N2 atom of the pyrazole ring and the oxygen atom of the ethanol side chain, forming a stable six-membered chelate ring. researchgate.net

This coordination behavior has been demonstrated in the formation of various metal complexes with ions such as Cu(II), Zn(II), and Cd(II). researchgate.net The resulting complexes exhibit different geometries depending on the metal ion and the coordinating anions present. For example, reactions with zinc(II) and cadmium(II) salts have yielded both monometallic and bimetallic structures. researchgate.net

Table of Metal Complexes Formed with the Isomeric Ligand (3,5-dimethyl-1H-pyrazol-1-yl)ethanol (L) researchgate.net
Metal IonFormula of ComplexCoordination Geometry
Zn(II)[Zn(NO₃)₂(L)]Monometallic
Zn(II)[ZnCl₂(L)]Monometallic
Cd(II)[Cd(NO₃)₂(L)₂]Monometallic
Cd(II)[Cd₂Cl₂(μ-Cl₂)₂(L)₂]Bimetallic (chloride-bridged)

Note: The data in this table pertains to the isomer (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, which is expected to have similar coordinating properties to the title compound.

The ability of pyrazole derivatives to act as robust linkers for metal ions has led to their extensive use in the design of Metal-Organic Frameworks (MOFs). rsc.orgacs.org MOFs are crystalline, porous materials constructed from metal nodes connected by organic ligands. The strong M-N bond formed between metal ions and pyrazolate anions contributes to the high thermal and chemical stability of these frameworks. rsc.org

While this compound itself has not been reported as a linker, its structure is highly relevant to MOF design. The pyrazole ring can serve as the coordinating linker unit. Furthermore, the ethanol side chain represents a point for post-synthetic modification or for conversion into a second coordinating group (e.g., a carboxylate via oxidation), transforming the molecule into a multitopic linker capable of forming stable, three-dimensional networks. rsc.orgmdpi.com

Pyrazole-based MOFs have shown significant promise in a range of applications due to their tunable pore sizes and functionalized interiors. digitellinc.com

Examples of Applications of Pyrazole-Based Metal-Organic Frameworks (MOFs)
MOF Type/NameMetal Ion(s)Key FeatureApplicationReference
Al-3.5-PDA (MOF-303)AluminumWater-stable, mild chemisorption sitesSelective capture of formaldehyde (B43269) from indoor air researchgate.net
AsCM-304Nickel"Pinwheel"-shaped pores with As(III) sitesSO₂ gas sensing digitellinc.com
DZU-110ZincOpen Zn²⁺ sites and pyrazolate ringsAdsorption of iodine from water rsc.org
Hofmann-based MOFsIron, CobaltUnsaturated metal binding sites in channelsSelective gas separation (e.g., C₂H₂/CO₂) rsc.org

Future Research Directions and Translational Potential

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous organic solvents, and the use of toxic catalysts, leading to significant environmental concerns. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the development of eco-friendly and economically viable synthetic methodologies. rsc.org Future research in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol and its analogs will likely concentrate on several key green chemistry strategies.

One promising area is the adoption of alternative energy sources such as microwave irradiation and ultrasound assistance. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times, improve product yields, and often allows for solvent-free conditions. rsc.orgglobalresearchonline.netdigitellinc.com Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rsc.orgbohrium.com These techniques are not only environmentally friendly but also cost-effective, making them attractive for industrial-scale production.

The replacement of volatile and toxic organic solvents with greener alternatives is another critical research direction. Water, being a universal and environmentally benign solvent, is an ideal medium for organic reactions. nih.gov Research into aqueous-phase synthesis of pyrazole derivatives is gaining traction, with some methods demonstrating high efficiency and selectivity. nih.gov Additionally, solvent-free reaction conditions represent a highly desirable green approach, minimizing waste and simplifying product purification. rsc.org

The development and utilization of reusable and non-toxic catalysts are also central to green pyrazole synthesis. Heterogeneous catalysts, such as silica-supported sulfuric acid and other functionalized solid supports, offer advantages like easy separation from the reaction mixture and the potential for recycling, which reduces waste and operational costs. bohrium.com The exploration of biocatalysis and organocatalysis could further contribute to the development of sustainable synthetic pathways.

Green Chemistry ApproachAdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, higher yields, potential for solvent-free reactions. nih.govrsc.orgglobalresearchonline.netOptimization of reaction parameters for the synthesis of this compound.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved yields, energy efficiency. rsc.orgbohrium.comExploration of sonochemical methods for pyrazole ring formation and functionalization.
Green Solvents Use of non-toxic, biodegradable solvents like water, reducing environmental impact. nih.govDevelopment of efficient aqueous-phase synthetic routes.
Solvent-Free Conditions Minimization of waste, simplification of purification processes. rsc.orgInvestigation of solid-state or neat reaction conditions.
Heterogeneous Catalysis Easy catalyst separation and reusability, reduced waste. bohrium.comDesign of novel, stable, and recyclable solid-supported catalysts.

Exploration of Novel Derivatization Pathways

The functional groups present in this compound, namely the hydroxyl group on the ethanol (B145695) side chain and the pyrazole ring itself, offer numerous possibilities for derivatization to create novel compounds with tailored properties.

The hydroxyl group is a prime site for modifications such as esterification and etherification. rsc.org Ester derivatives can be synthesized by reacting the alcohol with various carboxylic acids or their activated forms, leading to a library of compounds with potentially diverse biological activities and material properties. Similarly, etherification can introduce a wide range of alkyl or aryl groups, altering the molecule's lipophilicity and steric profile.

The pyrazole ring, while relatively stable, can also be functionalized. Direct C-H functionalization is an emerging area that allows for the introduction of various substituents onto the pyrazole core without the need for pre-functionalized starting materials, offering a more atom-economical approach. bohrium.comrsc.org N-alkylation and N-arylation of the pyrazole ring can also be explored, although in the case of 1,5-dimethyl-1H-pyrazole, the nitrogen atoms are already substituted. However, for related pyrazole scaffolds, this remains a viable strategy for diversification. acs.org

Furthermore, the methyl groups on the pyrazole ring could potentially be functionalized through radical reactions, although this would require careful control of reaction conditions to achieve selectivity. The development of new synthetic methodologies for the regioselective functionalization of the pyrazole ring is an active area of research.

Derivatization SitePotential ReactionsResulting DerivativesPotential Applications
Hydroxyl Group Esterification, EtherificationEsters, EthersPharmaceuticals, Liquid Crystals, Polymers
Pyrazole Ring (C-H bonds) Direct C-H Arylation/AlkylationC-functionalized pyrazolesBiologically active compounds, Functional materials
Methyl Groups Radical Halogenation followed by substitutionHalogenated and further substituted pyrazolesSynthesis of more complex molecules

Computational Design of Pyrazole-Based Architectures

In silico methods have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and providing deep insights into their behavior at the molecular level. nih.gov For pyrazole-based architectures derived from this compound, computational chemistry offers powerful approaches to accelerate discovery and optimization.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the parent molecule and its derivatives. mdpi.comnih.gov DFT can predict key properties such as molecular geometries, vibrational frequencies, and electronic transitions, which are crucial for understanding their spectroscopic characteristics and reaction mechanisms. rsc.org By calculating parameters like HOMO-LUMO energy gaps, chemical hardness, and electronegativity, researchers can gain insights into the kinetic stability and chemical reactivity of newly designed compounds. rsc.org

Molecular docking is a powerful computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. rsc.orgacs.org By docking libraries of virtual derivatives of this compound into the active sites of various enzymes, researchers can identify promising candidates for further experimental investigation as potential therapeutic agents. researchgate.net This approach allows for the high-throughput screening of large numbers of compounds, saving significant time and resources.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological membrane. nih.gov For pyrazole-based compounds, MD simulations can help to understand the stability of ligand-protein complexes predicted by molecular docking and to elucidate the molecular basis of their biological activity.

Computational MethodApplication in Pyrazole ResearchInsights Gained
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic properties. mdpi.comnih.govMolecular stability, reaction pathways, interpretation of experimental spectra.
Molecular Docking Prediction of binding modes and affinities to biological targets. rsc.orgacs.orgresearchgate.netIdentification of potential drug candidates and their mechanism of action.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions. nih.govStability of ligand-receptor complexes, understanding of dynamic processes.

Expansion of Synthetic Applications in Advanced Materials and Catalysis

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the creation of advanced materials and for applications in catalysis. Future research will likely see the expanded use of derivatives of this compound in these fields.

In materials science , pyrazole derivatives are being explored for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers . rsc.orgmdpi.com These materials consist of metal ions or clusters linked by organic ligands, creating porous structures with high surface areas. The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole-based ligands ideal for the synthesis of MOFs with potential applications in gas storage and separation, catalysis, and sensing. rsc.orgresearchgate.net The functional groups on the pyrazole ligand can be tailored to control the pore size, shape, and chemical environment of the resulting MOF. Pyrazole-containing polymers have also been synthesized and investigated for applications such as CO2 capture. acs.org

The development of functional materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors is another promising area. mdpi.comnbinno.com The conjugated π-system of the pyrazole ring can be extended through derivatization to create molecules with interesting photophysical properties, such as fluorescence and phosphorescence. These properties can be harnessed for the development of new materials for electronic and optoelectronic devices.

In the field of catalysis , pyrazole derivatives are widely used as ligands for transition metal catalysts. nih.gov The electronic properties of the pyrazole ring can be tuned by changing the substituents, which in turn influences the catalytic activity and selectivity of the metal complex. Pyrazole-based ligands have been successfully employed in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov For instance, titanium complexes with pyrazole ligands have shown enhanced catalytic activity in the ring-opening polymerization of L-lactide. rsc.org The development of chiral pyrazole ligands is also of great interest for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Application AreaRole of Pyrazole DerivativesExamples and Potential Uses
Metal-Organic Frameworks (MOFs) As organic linkers to coordinate with metal ions. rsc.orgrsc.orgresearchgate.netGas storage and separation, catalysis, chemical sensing.
Polymers As monomers for polymerization. acs.orgmdpi.comCO2 capture, specialty polymers with tailored properties.
Functional Materials As core structures for fluorescent and optoelectronic molecules. mdpi.comnbinno.comOrganic Light-Emitting Diodes (OLEDs), chemical sensors.
Homogeneous Catalysis As ligands to modify the properties of metal catalysts. nih.govnih.govOxidation, polymerization, asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in basic conditions (e.g., triethylamine) to form intermediates, followed by reduction or hydrolysis to yield the ethanol derivative . Key parameters include temperature control (reflux in ethanol or THF), stoichiometric ratios, and purification via recrystallization (ethanol/DMF mixtures).
  • Table 1 : Representative Synthesis Conditions
ReactantsSolventCatalystTemperatureYieldReference
1,5-dimethylpyrazole, chloroacetyl chlorideTHFTriethylamineReflux (70°C)65-75%
Intermediate reduction (e.g., NaBH₄)EthanolRT to 60°C80-85%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring. For example, methyl groups at N1 and C5 appear as singlets (δ 2.1-2.5 ppm) .
  • X-ray Diffraction (XRD) : SHELXL is used for small-molecule refinement. Hydrogen bonding patterns (e.g., O–H···N interactions) are analyzed using ORTEP-3 for graphical representation .

Q. How is purity assessed, and what analytical methods validate it?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve regioisomers .
  • GC-MS : Monitors residual solvents (e.g., ethanol, THF) with detection limits <0.1% .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodological Answer : Regioisomer formation (e.g., 1,3- vs. 1,5-dimethyl isomers) is mitigated using sterically hindered bases (e.g., DBU) or low-polarity solvents (toluene). Column chromatography (CHCl₃:MeOH 95:5) effectively separates isomers, as demonstrated in phosphonic acid derivatives .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM for ethanol) to refine predictions. Compare experimental ¹H NMR (DMSO-d6) with computed shifts, adjusting for hydrogen bonding .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) patterns). SHELXL refines hydrogen atom positions using high-resolution (<1.0 Å) XRD data. For twinned crystals, twin-law matrices in SHELXL improve accuracy .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ethanol group’s O–H bond shows high electrophilicity (MEP maps) .
  • MD Simulations : Evaluate solvation dynamics in aqueous ethanol using AMBER force fields.

Q. How is biological activity evaluated in vitro, and what assays are suitable?

  • Methodological Answer :
  • Antifungal Assays : Broth microdilution (CLSI M38) against Candida albicans (MIC₅₀ values). Pyrazole derivatives show activity via CYP51 inhibition .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ .

Q. What purification challenges arise with hydrophilic byproducts, and how are they addressed?

  • Methodological Answer : Hydrophilic impurities (e.g., unreacted hydrazine) are removed via liquid-liquid extraction (ethyl acetate/5% Na₂CO₃). For persistent contaminants, preparative HPLC with a polar stationary phase (Cyanopropyl) is effective .

Q. How do steric effects influence reaction pathways in derivatives?

  • Methodological Answer :
    Steric hindrance from 1,5-dimethyl groups directs electrophilic substitution to the C4 position. Kinetic studies (e.g., stopped-flow UV-Vis) monitor intermediate formation rates. For example, bulky substituents reduce azo-coupling yields by 20-30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.